Chemical structure and properties of N-(4-chloro-3-methoxyphenyl)benzamide
Chemical structure and properties of N-(4-chloro-3-methoxyphenyl)benzamide
The following technical guide details the chemical structure, synthesis, and pharmacological relevance of N-(4-chloro-3-methoxyphenyl)benzamide . This document is structured as a scaffold analysis, treating the molecule as a representative "privileged structure" in medicinal chemistry, particularly relevant to kinase inhibition and TRP channel modulation.
Scaffold Analysis & Synthetic Methodology
Executive Summary & Structural Architecture
N-(4-chloro-3-methoxyphenyl)benzamide is a lipophilic diaryl amide currently utilized as a lead scaffold in the development of TRPV1 antagonists and tyrosine kinase inhibitors. Structurally, it functions as a pharmacophore linker, connecting a lipophilic "tail" (the substituted aniline) with a variable "head" (the benzoyl moiety) via a stable amide bond.
Its significance lies in the 4-chloro-3-methoxyaniline substructure.[1] The para-chlorine atom blocks rapid metabolic oxidation (CYP450 mediated), while the meta-methoxy group provides a specific hydrogen bond acceptor site, often critical for orienting the molecule within the ATP-binding pocket of kinases or the transmembrane domains of ion channels.
Structural Visualization
The following diagram illustrates the core connectivity and the electronic zones of the molecule.
Physicochemical Profile
The following data represents the calculated and empirically derived properties for the compound. These values are critical for assessing "Drug-Likeness" (Lipinski’s Rule of 5).
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₄H₁₂ClNO₂ | Core composition |
| Molecular Weight | 261.70 g/mol | Fragment-like (<300 Da), high ligand efficiency potential |
| LogP (Predicted) | 3.6 ± 0.4 | Highly lipophilic; likely requires formulation (e.g., DMSO/PEG) for bioassays |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone binding in protein pockets |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) | Specificity determinants |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding |
| Topological Polar Surface Area | ~38 Ų | Good membrane permeability prediction (<140 Ų) |
| Melting Point | 145–148°C (Predicted) | Solid at room temperature; stable crystalline form |
Synthetic Architecture & Protocol
The synthesis of N-(4-chloro-3-methoxyphenyl)benzamide follows a standard nucleophilic acyl substitution. To ensure high purity and yield, a modified Schotten-Baumann protocol is recommended over direct thermal condensation.
Reaction Pathway
The reaction involves the acylation of 4-chloro-3-methoxyaniline (CAS: 13726-14-2) with benzoyl chloride in the presence of a non-nucleophilic base.
Detailed Experimental Protocol
Safety Note: Benzoyl chloride is a lachrymator. Perform all steps in a fume hood.
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Preparation: In a dry 100 mL round-bottom flask, dissolve 4-chloro-3-methoxyaniline (1.57 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
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Base Addition: Add Triethylamine (TEA, 1.67 mL, 12.0 mmol). Cool the mixture to 0°C using an ice bath.
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Acylation: Add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent di-acylation.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Validation: Check progress via TLC (30% Ethyl Acetate in Hexanes). The aniline starting material (lower R_f, UV active) should disappear.
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Workup (Self-Validating Step):
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Dilute with DCM (50 mL).
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Acid Wash: Wash with 1M HCl (2 × 30 mL). Reasoning: This protonates and removes any unreacted aniline into the aqueous layer.
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Base Wash: Wash with Saturated NaHCO₃ (2 × 30 mL). Reasoning: This converts any hydrolyzed benzoic acid into sodium benzoate, removing it into the aqueous layer.
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Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]
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Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless needles.[3]
Analytical Validation
To confirm the identity of the synthesized compound, the following spectroscopic signatures must be observed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H) | Amide NH : Diagnostic singlet, exchangeable with D₂O. |
| δ 3.85 (s, 3H) | Methoxy (-OCH₃) : Sharp singlet, confirms the 3-position. | |
| δ 7.9-7.4 (m, 8H) | Aromatic Region : Complex multiplet representing the benzoyl ring and the trisubstituted aniline ring. | |
| IR Spectroscopy | 1650–1660 cm⁻¹ | C=O Stretch : Characteristic Amide I band. |
| 3250–3300 cm⁻¹ | N-H Stretch : Broad band indicating hydrogen bonding. | |
| Mass Spectrometry | m/z 262/264 (3:1) | [M+H]⁺ : Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms the presence of one chlorine atom. |
Biological Relevance & Pharmacophore Context
While N-(4-chloro-3-methoxyphenyl)benzamide acts as a standalone chemical entity, its primary value in research is as a template scaffold for two major classes of therapeutics.
TRPV1 Antagonism
The N-arylbenzamide motif is central to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
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Mechanism: The 4-chloro-3-methoxy substitution pattern mimics the vanilloid headgroup of capsaicin but lacks the phenol necessary for activation, thereby acting as a competitive antagonist.
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Reference Compound: It is a structural analog of SB-366791 , a selective TRPV1 antagonist which utilizes a cinnamide linker but retains the specific 3-methoxy-4-chlorophenyl pharmacophore.
Kinase Inhibition (Type II)
This scaffold serves as a fragment for Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).
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Role of 3-OMe: The oxygen atom often forms a hydrogen bond with the "hinge region" or specific residues in the allosteric pocket (e.g., Cys or Thr residues).
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Role of 4-Cl: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, improving potency and metabolic stability.
Anti-Viral Activity (HBV)
Recent studies have highlighted N-phenylbenzamide derivatives as inhibitors of Hepatitis B Virus (HBV).[4][5][6][7]
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Pathway: Modulation of intracellular APOBEC3G (A3G) levels.[4][5][6]
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Key Derivative: IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) is a regioisomer derivative that demonstrates the antiviral potential of this specific chemical space.
References
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PubChem Compound Summary. 4-Chloro-3-methoxyaniline (Starting Material).[8] National Center for Biotechnology Information. [Link]
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Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. (Demonstrates the pharmacophore relevance of the 3-methoxy-4-chlorophenyl motif). [Link]
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Cui, A., et al. (2020).[6] "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy.[7] (Establishes the antiviral activity of the N-phenylbenzamide scaffold). [Link]
Sources
- 1. 4-Chloro-3-methoxyaniline | 13726-14-2 | TCI AMERICA [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Chloro-N-(3-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]

